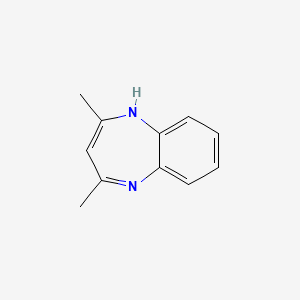

2,4-Dimethyl-3H-1,5-benzodiazepine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1131-47-1 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2,4-dimethyl-1H-1,5-benzodiazepine |

InChI |

InChI=1S/C11H12N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-7,12H,1-2H3 |

InChI Key |

GRSQZGQYBQLHAW-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2N=C(C1)C |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C2N1)C |

Other CAS No. |

58413-99-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-3H-1,5-benzodiazepine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and physicochemical and pharmacological properties of 2,4-Dimethyl-3H-1,5-benzodiazepine. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the benzodiazepine class of molecules. The 1,5-benzodiazepine core structure is a key pharmacophore found in numerous compounds with a wide range of biological activities.[1] Derivatives of 1,5-benzodiazepines are known to exhibit anticonvulsant, anti-inflammatory, analgesic, hypnotic, sedative, and antidepressive properties.[2] This document outlines the primary synthetic routes to this compound and summarizes its known chemical and physical characteristics. While specific biological data for this particular derivative is limited in publicly available literature, the general mechanism of action for benzodiazepines is discussed as the putative pathway.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and acetylacetone (2,4-pentanedione).[3][4] This reaction can be carried out under various conditions, including with or without a catalyst and in different solvents or solvent-free environments.

General Reaction Scheme

The fundamental reaction involves the cyclocondensation of o-phenylenediamine with the β-dicarbonyl compound, acetylacetone, leading to the formation of the seven-membered diazepine ring.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Several specific protocols have been reported for the synthesis of this compound. Below are detailed methodologies from the literature.

Protocol 1: Silica-Supported Sulfuric Acid Catalyst (Solvent-Free)

This method utilizes a solid-supported acid catalyst under solvent-free conditions, offering an environmentally friendly approach.[3]

-

Materials:

-

o-phenylenediamine (1 mmol, 108.14 mg)

-

2,4-pentanedione (1 mmol, 100.12 mg)

-

Silica-supported sulfuric acid (H₂SO₄·SiO₂) (20 mg)

-

-

Procedure:

-

To a mixture of 2,4-pentanedione and o-phenylenediamine, add H₂SO₄·SiO₂.[3]

-

Heat the mixture with magnetic stirring at 373 K (100 °C) for 1 hour.[3]

-

After the reaction is complete, the resulting black oil is purified using silica gel column chromatography.[3]

-

Elute the product with a mixture of ethyl acetate and petroleum ether (60:40).[3]

-

Crystallize the purified product from an ethyl acetate/hexane solution to yield colorless prisms (90% yield).[3]

-

Protocol 2: Ethanolic Reflux

A straightforward method involving refluxing the reactants in ethanol.[4]

-

Materials:

-

o-phenylenediamine (1 mole)

-

Acetylacetone (1 mole)

-

Ethanol (solvent)

-

-

Procedure:

Physicochemical and Spectroscopic Properties

The properties of this compound have been characterized by various analytical techniques.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂ | [3] |

| Molecular Weight | 172.23 g/mol | |

| Appearance | Colorless prisms | [3] |

| Structure | The seven-membered diazepine ring is not planar and adopts a boat conformation. | [5] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹³C NMR (100.62 MHz, CDCl₃) | δ 157.6 (q, ²J = 6.4 Hz, C2), 140.2 (dd, ³J = 3 J = 7.0 Hz, C5a, C9a), 127.5 (dddd ¹J = 160.4, ³J = 7.4, ²J = ²J = 3.5 Hz, C7, C8), 124.8 (dd, ¹J = 161.8, ²J = 8.7 Hz, C6, C9), 43.2 (tsep,¹J = 134.5, ³J = 2.8 Hz, C3), 27.6 (qt, ¹J = 128.0, ³J = 2.5 Hz, CH₃) | [3] |

| ¹⁵N NMR (40.54 MHz, CDCl₃) | δ -74.1 | [3] |

| ¹³C SSNMR (100.76 MHz, CPMAS) | δ 162.9 and 161.5 (C2, C6), 142.2 (C5a, C9a), 128.0 (C7, C8), 125.5 and 124.6 (C6/C9), 43.1 (C3), 27.6 (CH₃) | [3] |

| ¹⁵N SSNMR (40.60 MHz, CPMAS) | δ -69.7 | [3] |

Note: Chemical shifts (δ) are given in ppm.

Biological Activity and Mechanism of Action

While specific studies on the biological targets and signaling pathways of this compound are not extensively documented, the broader class of benzodiazepines has a well-established mechanism of action.

General Benzodiazepine Mechanism of Action

Benzodiazepines act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABAₐ) receptor.[6][7] The GABAₐ receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron.[8] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Benzodiazepines bind to a specific site on the GABAₐ receptor, distinct from the GABA binding site.[7] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and enhancing the inhibitory signal.[6] This modulation of GABAergic neurotransmission is responsible for the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.[8]

Caption: Generalized signaling pathway for benzodiazepines at the GABAₐ receptor.

Conclusion

This compound is a readily synthesizable compound with a well-characterized chemical structure. Its synthesis from o-phenylenediamine and acetylacetone is efficient and can be performed under various conditions. While specific biological studies on this particular molecule are sparse, its structural similarity to other biologically active 1,5-benzodiazepines suggests it may possess similar pharmacological properties, likely acting as a modulator of the GABAₐ receptor. Further research is warranted to fully elucidate the biological activity profile and therapeutic potential of this compound.

References

- 1. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1,4]diazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. One moment, please... [benzoinfo.com]

crystal structure of 2,4-Dimethyl-3H-1,5-benzodiazepine

An In-Depth Technical Guide on the Crystal Structure of 2,4-Dimethyl-3H-1,5-benzodiazepine

Abstract

This technical guide provides a comprehensive overview of the crystal structure of (1Z,4Z)-2,4-Dimethyl-3H-1,5-benzodiazepine, a molecule of significant interest in medicinal and materials chemistry. The document details the crystallographic parameters, experimental procedures for its synthesis and crystallization, and the structural characteristics of the compound. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed structural and methodological information.

Crystal Structure and Molecular Geometry

(1Z,4Z)-2,4-Dimethyl-3H-1,5-benzodiazepine, with the chemical formula C₁₁H₁₂N₂, crystallizes in the monoclinic space group P2₁/c with one molecule in the asymmetric unit.[1] A key feature of its structure is the non-planar conformation of the seven-membered diazepine ring. This folding is a result of the sp³ hybridization of the C3 atom, which holds two hydrogen atoms.[2] The C3 atom shows the largest displacement from the phenyl ring plane at 1.495 (1) Å, while the C2 and C4 atoms are symmetrically situated at about 0.58 Å from it.[1] This geometry leads to the localization of double bonds between the nitrogen atoms and their adjacent carbon atoms (N1—C2 and N5—C4), with bond distances of 1.283 (3) Å and 1.281 (3) Å, respectively.[1]

In the crystal packing, molecules are arranged opposite each other, which serves to minimize electronic repulsion. However, the intermolecular distances are long, indicating an absence of strong directional contacts like hydrogen bonds.[1][2]

Crystallographic Data

The crystallographic data for this compound is summarized in the table below.

| Parameter | Value |

| Chemical formula | C₁₁H₁₂N₂ |

| Formula weight | 172.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.3262 (2) |

| b (Å) | 11.2292 (3) |

| c (Å) | 10.3159 (3) |

| α (°) | 90 |

| β (°) | 107.036 (1) |

| γ (°) | 90 |

| Volume (ų) | 922.95 (4) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| CCDC Reference | 1530551 |

Data sourced from Nieto et al. (2017).[2]

Experimental Protocols

Synthesis of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][3]diazepine

The synthesis of the title compound was achieved through the reaction of o-phenylenediamine with 2,4-pentanedione (acetylacetone) using silica-supported sulfuric acid as a catalyst under solvent-free conditions.[1]

Procedure:

-

A mixture of 2,4-pentanedione (100.12 mg, 1 mmol) and o-phenylenediamine (108.14 mg, 1 mmol) was prepared.

-

Silica-supported sulfuric acid (H₂SO₄·SiO₂) (20 mg) was added to the mixture.[1]

-

The mixture was heated with magnetic stirring at 373 K (100 °C) for 1 hour.[1]

-

Upon completion of the reaction, a black oil was obtained.

-

The crude product was purified using silica gel column chromatography with a mobile phase of ethyl acetate/petroleum ether (60:40).[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained from the purified product.

Procedure:

-

The purified black oil was dissolved in an ethyl acetate/hexane solution.

-

Crystallization from this solution yielded colorless prisms of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][3]diazepine with a yield of 90%.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Logical Relationship of Synthesis

This diagram shows the logical progression from reactants to the final crystalline product.

Caption: Logical flow from reactants to the final this compound product.

Biological Context

Benzodiazepines as a class of compounds are well-known for their biological activity, primarily as central nervous system depressants.[4] They typically exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4] This interaction leads to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[4][5] While the broader class of 1,5-benzodiazepines is explored for various therapeutic applications including as anticonvulsant, anti-inflammatory, and analgesic agents, specific signaling pathways and detailed pharmacological profiles for this compound are not extensively documented in the primary crystallographic literature.[5][6] Further research is required to elucidate its specific biological activities and mechanisms of action.

References

- 1. Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1,4]diazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 5. isca.me [isca.me]

- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dimethyl-3H-1,5-benzodiazepine chemical characterization

An In-depth Technical Guide to the Chemical Characterization of 2,4-Dimethyl-3H-1,5-benzodiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical characterization of this compound. It includes a summary of its chemical and physical properties, detailed spectroscopic data, and established experimental protocols for its synthesis and analysis. Visual diagrams are provided to illustrate the synthetic pathway and a general experimental workflow. This guide is intended to serve as a core reference for researchers and professionals involved in the study and application of this compound.

Chemical and Physical Properties

This compound, with the CAS number 1131-47-1, is a heterocyclic compound featuring a benzene ring fused to a seven-membered diazepine ring.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂ | [1] |

| Molecular Weight | 172.23 g/mol | [1] |

| Density | 1.07 g/cm³ | [1] |

| Boiling Point | 275.3°C at 760 mmHg | [1] |

| Melting Point | 135°C (408 K) | [2] |

| Flash Point | 112.1°C | [1] |

| Refractive Index | 1.587 | [1] |

| LogP | 2.14630 | [1] |

| Appearance | Colorless prisms | [2] |

Structurally, the molecule is not planar due to the folding of the seven-membered diazepine ring, which adopts a boat conformation.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables present the nuclear magnetic resonance (NMR) data obtained in a chloroform-d (CDCl₃) solution.

¹H NMR Spectroscopy[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.36 | dd | 2H | H7, H8 | ³J = 6.0, ⁴J = 3.5 |

| 7.21 | dd | 2H | H6, H9 | ³J = 6.0, ⁴J = 3.5 |

| 2.82 | br | 2H | H3 (CH₂) | - |

| 2.35 | s | 6H | CH₃ | - |

¹³C NMR Spectroscopy[2]

| Chemical Shift (δ) ppm | Assignment | Coupling Constant (J) Hz |

| 157.6 | C2, C4 | ²J = 6.4 |

| 140.2 | C5a, C9a | ³J = 7.0 |

| 127.5 | C7, C8 | ¹J = 160.4, ³J = 7.4, ²J = 3.5 |

| 124.8 | C6, C9 | ¹J = 161.8, ²J = 8.7 |

| 43.2 | C3 | ¹J = 134.5, ³J = 2.8 |

| 27.6 | CH₃ | ¹J = 128.0, ³J = 2.5 |

¹⁵N NMR Spectroscopy[2]

| Chemical Shift (δ) ppm | Assignment |

| -74.1 | N1, N5 |

Experimental Protocols

Synthesis of this compound

The most common synthesis involves the acid-catalyzed condensation of o-phenylenediamine with 2,4-pentanedione (acetylacetone).[1][2]

Materials:

-

o-Phenylenediamine (1 mmol, 108.14 mg)

-

2,4-Pentanedione (1 mmol, 100.12 mg)

-

Silica-supported sulfuric acid (H₂SO₄·SiO₂) (20 mg) or another suitable acid catalyst[2]

-

Ethyl acetate

-

Petroleum ether or hexane

Procedure: [2]

-

A mixture of o-phenylenediamine (1 mmol) and 2,4-pentanedione (1 mmol) is prepared.

-

The acid catalyst, such as silica-supported sulfuric acid (20 mg), is added to the mixture.

-

The mixture is heated with magnetic stirring at 100°C (373 K) for 1 hour.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting oil is purified using silica gel column chromatography. A typical eluent system is ethyl acetate/petroleum ether (60:40).

-

The purified product is crystallized from an ethyl acetate/hexane solution to yield colorless prisms. A yield of approximately 90% can be expected.

Alternative Catalysts: Various catalysts can be employed for this condensation, including SiO₂-Al₂O₃, which allows the reaction to proceed efficiently under reflux in ethanol.[3][4] Solvent-free conditions have also been reported.[2]

Spectroscopic Characterization Protocol

Instrumentation:

-

NMR spectra are typically recorded on a high-field spectrometer, for example, a 9.4 Tesla instrument.[2]

Sample Preparation:

-

Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition: [2]

-

Spectra are recorded at 300 K.

-

Chemical shifts (δ) are reported in parts per million (ppm).

-

For ¹H NMR, the residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as the internal reference.

-

For ¹³C NMR, the solvent peak of CDCl₃ (δ = 77.0 ppm) is used as the internal reference.

¹⁵N NMR Acquisition: [2]

-

Nitromethane is used as an external reference for ¹⁵N NMR spectroscopy.

Visualizations

The following diagrams illustrate the synthesis and general workflow for the characterization of this compound.

Caption: Synthesis of this compound.

References

Spectroscopic Analysis of 2,4-Dimethyl-3H-1,5-benzodiazepine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4-Dimethyl-3H-1,5-benzodiazepine, a molecule of significant interest in medicinal and pharmaceutical chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows.

Introduction

This compound belongs to the 1,5-benzodiazepine class of heterocyclic compounds, which are recognized for their diverse biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties. Accurate structural elucidation and purity assessment are paramount in the development of therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of these molecules. This guide details the application of these techniques to the analysis of this compound.

Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with acetylacetone.[1]

Experimental Protocol: Synthesis

A mixture of one mole of o-phenylenediamine and one mole of acetylacetone is prepared in ethanol, which serves as the solvent. The reaction mixture is then heated to 100°C in a water bath under total reflux for a duration of 2 hours.[1] Following the reaction, the product can be purified by recrystallization.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

3.1.1. ¹H and ¹³C NMR Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

| ¹H NMR Chemical Shifts (δ) in ppm | Multiplicity & Coupling Constants (J in Hz) | Assignment |

| 7.36 | dd, J = 6.0, 3.5 | 2H, H7, H8 |

| 7.21 | dd, J = 6.0, 3.5 | 2H, H6, H9 |

| 2.82 | br | 2H, H3 |

| 2.35 | s | 6H, CH₃ |

| ¹³C NMR Chemical Shifts (δ) in ppm | Multiplicity & Coupling Constants (J in Hz) | Assignment |

| 157.6 | q, J = 6.4 | C2, C4 |

| 140.2 | dd, J = 7.0 | C5a, C9a |

| 127.5 | dddd, J = 160.4, 7.4, 3.5, 3.5 | C7, C8 |

| 124.8 | dd, J = 161.8, 8.7 | C6, C9 |

| 43.2 | tsep, J = 134.5, 2.8 | C3 |

| 27.6 | qt, J = 128.0, 2.5 | CH₃ |

3.1.2. Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a 9.4 Tesla spectrometer, corresponding to a frequency of 400.13 MHz for ¹H and 100.62 MHz for ¹³C nuclei, at a temperature of 300 K. A 5 mm inverse detection H-X probe equipped with a z-gradient coil is utilized. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced internally to the residual solvent signal of CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C.

Infrared (IR) Spectroscopy

3.2.1. Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch | Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Methyl |

| ~1640 | C=N Stretch | Imine |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1450 | C-N Stretch | Amine |

3.2.2. Experimental Protocol: IR Spectroscopy

Infrared spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrophotometer. The sample is prepared as a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

3.3.1. Fragmentation Pattern of 1,5-Benzodiazepines

The mass spectral fragmentation of 1,5-benzodiazepine derivatives primarily occurs within the seven-membered diazepine ring. Key fragmentation pathways involve the cleavage of the N-1 to C-2 and C-3 to C-4 bonds.[4][5] A characteristic fragment ion at m/z 119 is often observed in the mass spectra of these compounds.[4][5] The fused benzene ring is generally found to be resistant to fragmentation under typical electron ionization (EI) or electrospray ionization (ESI) conditions.[4][5]

3.3.2. Experimental Protocol: Mass Spectrometry

Mass spectra can be obtained using either electron ionization (EI) or electrospray ionization (ESI) techniques coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. For EI, the sample is introduced directly or via a gas chromatograph. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.[4][5]

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tautomeric Structure of 2,4-Dimethyl-3H-1,5-benzodiazepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tautomeric landscape of heterocyclic compounds is of paramount importance in the fields of medicinal chemistry and drug development, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles. 2,4-Dimethyl-3H-1,5-benzodiazepine is a key scaffold in the synthesis of various biologically active molecules. An understanding of its tautomeric preferences is crucial for predicting its chemical reactivity, designing derivatives with desired properties, and elucidating its mechanism of action at a molecular level. This technical guide provides a comprehensive exploration of the tautomeric structures of this compound, integrating experimental data with theoretical insights.

Tautomeric Forms of 2,4-Dimethyl-1,5-benzodiazepine

2,4-Dimethyl-1,5-benzodiazepine can theoretically exist in three principal tautomeric forms: two imine tautomers (1H- and 3H-) and one enamine tautomer (5H-).

-

3H-1,5-benzodiazepine (Imine): The crystallographically observed and most stable tautomer in the solid state.

-

1H-1,5-benzodiazepine (Imine): A potential imine tautomer with the proton on the other nitrogen atom.

-

5H-1,5-benzodiazepine (Enamine): An enamine tautomer that would involve a different arrangement of double bonds within the diazepine ring.

The equilibrium between these forms can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, temperature, and pH.

Experimental Evidence and Data

The primary experimental evidence for the dominant tautomeric form of 2,4-Dimethyl-1,5-benzodiazepine comes from single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallographic Data

The crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][2]diazepine has been unequivocally determined, confirming the 3H-tautomeric structure in the solid state[1]. The seven-membered diazepine ring adopts a boat conformation.

Spectroscopic Data

NMR spectroscopy in both solution and solid-state corroborates the predominance of the 3H-tautomer. The chemical shifts are consistent with the proposed structure.

Table 1: NMR Spectroscopic Data for this compound[1]

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | CDCl₃ | 7.36 (dd, 2H, H7, H8), 7.21 (dd, 2H, H6, H9), 2.82 (br, 2H, H3), 2.35 (s, 6H, CH₃) |

| ¹³C NMR | CDCl₃ | 157.6 (C2), 140.2 (C5a, C9a), 127.5 (C7, C8), 124.8 (C6, C9), 43.2 (C3), 27.6 (CH₃) |

| ¹⁵N NMR | CDCl₃ | -74.1 |

| ¹³C SSNMR | CPMAS | 162.9 and 161.5 (C2, C6), 142.2 (C5a, C9a), 128.0 (C7, C8), 125.5 and 124.6 (C6/C9), 43.1 (C3), 27.6 (CH₃) |

| ¹⁵N SSNMR | CPMAS | -69.7 |

Theoretical and Computational Insights

While experimental data for the less stable tautomers of this compound are scarce, computational studies on analogous 1,5-benzodiazepine systems can provide valuable insights into their relative stabilities. Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative Gibbs free energies of tautomers.

The following data is inferred from computational studies on closely related 1,5-benzodiazepine structures, as direct computational data for this compound is not available in the reviewed literature. The trends are expected to be similar.

Table 2: Calculated Relative Gibbs Free Energies (ΔG) of 1,5-Benzodiazepine Tautomers (Illustrative)

| Tautomer | Gas Phase (kcal/mol) | Water (kcal/mol) |

| 3H-Imine Tautomer | 0.0 (Reference) | 0.0 (Reference) |

| 1H-Imine Tautomer | +2.5 | +1.8 |

| 5H-Enamine Tautomer | +8.0 | +6.5 |

These illustrative values suggest that the 3H-imine tautomer is the most stable, followed by the 1H-imine tautomer, with the 5H-enamine tautomer being significantly less stable. The slightly reduced energy difference in a polar solvent like water suggests that solvent effects can play a role in the tautomeric equilibrium.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the condensation reaction of o-phenylenediamine with acetylacetone[1].

Procedure:

-

To a mixture of 2,4-pentanedione (1 mmol) and o-phenylenediamine (1 mmol), add silica-supported sulfuric acid (20 mg) as a catalyst.

-

Heat the mixture with magnetic stirring at 100 °C for 1 hour under solvent-free conditions.

-

After the reaction is complete, purify the resulting product by silica gel column chromatography using an ethyl acetate/petroleum ether mixture (e.g., 60:40) as the eluent.

-

Crystallize the purified compound from an ethyl acetate/hexane solution to obtain colorless prisms.

Investigation of Tautomeric Equilibrium by NMR Spectroscopy

Objective: To identify the predominant tautomer in solution and to investigate the effects of solvent and temperature on the tautomeric equilibrium.

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a variable temperature unit.

Protocol:

-

Sample Preparation: Prepare separate NMR samples by dissolving approximately 5-10 mg of this compound in 0.6 mL of various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD, and Benzene-d₆).

-

¹H NMR at Room Temperature: Acquire a standard ¹H NMR spectrum for each sample at room temperature (298 K).

-

¹³C and ¹⁵N NMR: For the sample in the solvent of primary interest (e.g., CDCl₃), acquire ¹³C and ¹⁵N NMR spectra to provide further structural confirmation.

-

Variable Temperature (VT) ¹H NMR:

-

Select a sample in a solvent where tautomeric exchange is more likely (e.g., DMSO-d₆).

-

Acquire a series of ¹H NMR spectra at different temperatures, for example, in 10 K increments from 298 K up to 358 K, and from 298 K down to 238 K.

-

Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.

-

Monitor for changes in chemical shifts, signal broadening, or the appearance of new signals, which can indicate a dynamic equilibrium between tautomers.

-

-

Data Analysis: Analyze the spectra to identify the number of species present and their relative populations based on the integration of characteristic signals.

Tautomer Identification by Single-Crystal X-ray Diffraction

Objective: To unambiguously determine the tautomeric form and the three-dimensional structure of the compound in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a solution in ethyl acetate/hexane.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation, at a controlled temperature (e.g., 100 K or 293 K).

-

-

Structure Solution and Refinement:

-

Process the collected data (integration and scaling).

-

Solve the crystal structure using direct methods or other suitable techniques.

-

Refine the structural model against the diffraction data.

-

-

Analysis:

-

Carefully locate all hydrogen atoms, particularly those attached to nitrogen atoms, from the difference Fourier map.

-

Analyze the bond lengths (e.g., C=N vs. C-N) and the positions of the hydrogen atoms to definitively identify the tautomeric form present in the crystal.

-

Visualizations

References

physical and chemical properties of 2,4-Dimethyl-3H-1,5-benzodiazepine

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dimethyl-3H-1,5-benzodiazepine, tailored for researchers, scientists, and drug development professionals. This document collates available data on its properties, synthesis, and spectral characterization, and includes detailed experimental protocols and visualizations to support further research and development.

Core Physical and Chemical Properties

This compound is a heterocyclic compound belonging to the benzodiazepine class. While specific quantitative data for some properties of this exact molecule are not widely published, the available information is summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1131-47-1 | |

| Molecular Formula | C₁₁H₁₂N₂ | |

| Molecular Weight | 172.23 g/mol | |

| Melting Point | 135 °C (408 K) | N/A |

| Boiling Point | 275.3 °C at 760 mmHg | N/A |

| Density | 1.07 g/cm³ | N/A |

| pKa | Data not available | N/A |

| LogP | 2.146 | N/A |

| Solubility | Data not available in quantitative terms. Generally soluble in organic solvents like ethanol and chloroform. | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: NMR Spectral Data of this compound in CDCl₃

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.36 | dd | 2H | H7, H8 | |

| 7.21 | dd | 2H | H6, H9 | |

| 2.82 | br | 2H | H3 | |

| 2.35 | s | 6H | CH₃ | |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||

| 157.6 | C2 | |||

| 140.2 | C5a, C9a | |||

| 127.5 | C7, C8 | |||

| 124.8 | C6, C9 | |||

| 43.2 | C3 | |||

| 27.6 | CH₃ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of o-phenylenediamine and 2,4-pentanedione.

Protocol 1: Silica-Supported Sulfuric Acid Catalysis

This method utilizes a solid-supported acid catalyst, offering advantages in terms of ease of work-up and catalyst removal.

-

Materials:

-

o-Phenylenediamine (1 mmol, 108.14 mg)

-

2,4-Pentanedione (acetylacetone) (1 mmol, 100.12 mg)

-

Silica-supported sulfuric acid (H₂SO₄·SiO₂) (20 mg)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

To a mixture of o-phenylenediamine (1 mmol) and 2,4-pentanedione (1 mmol), add silica-supported sulfuric acid (20 mg).

-

Heat the mixture with magnetic stirring at 100 °C (373 K) for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting black oil is then purified directly by silica gel column chromatography.

-

Elute the column with a mixture of ethyl acetate and petroleum ether (60:40).

-

Collect the fractions containing the desired product and combine them.

-

Evaporate the solvent under reduced pressure.

-

Crystallize the residue from an ethyl acetate/hexane solution to yield colorless prisms of this compound.

-

Protocol 2: Acetic Acid Catalysis in Ethanol

This is a classical method for the synthesis of 1,5-benzodiazepines.

-

Materials:

-

o-Phenylenediamine

-

2,4-Pentanedione (acetylacetone)

-

Ethanol

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

-

Add an equimolar amount of 2,4-pentanedione to the solution.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Visualizations

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound can be visualized as follows.

Caption: Synthesis and purification workflow for this compound.

Signaling Pathway: General Benzodiazepine Action at the GABA-A Receptor

While the specific signaling pathway for this compound has not been detailed, the broader class of benzodiazepines are well-known positive allosteric modulators of the GABA-A receptor. The following diagram illustrates this general mechanism of action.

Caption: General signaling pathway of benzodiazepines at the GABA-A receptor.

References

2,4-Dimethyl-3H-1,5-benzodiazepine as a precursor in organic synthesis

An In-depth Technical Guide to 2,4-Dimethyl-3H-1,5-benzodiazepine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a seven-membered heterocyclic compound, stands as a significant building block in the field of organic synthesis. Its structure, featuring a fused benzene ring and a diazepine ring with two imine functionalities, offers a versatile platform for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and its role as a precursor, particularly in the development of pharmacologically relevant compounds. The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities including anticonvulsant, anti-inflammatory, and sedative properties.[1][2] Furthermore, these compounds serve as precursors for fused-ring systems like triazolo- and oxadiazolo-benzodiazepines.[1]

Synthesis of this compound

The most common and direct method for synthesizing this compound is the acid-catalyzed condensation reaction between o-phenylenediamine and acetylacetone (2,4-pentanedione).[3] This reaction is efficient and can be performed using various catalytic systems under different conditions.

General Synthesis Workflow

The synthesis involves the reaction of an amine group from o-phenylenediamine with each of the ketone functionalities of acetylacetone, followed by cyclization and dehydration to form the seven-membered diazepine ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Silica-Supported Sulfuric Acid (Solvent-Free)

This method utilizes silica-supported sulfuric acid as an efficient and recyclable catalyst under solvent-free conditions.[3]

-

Reagents: o-phenylenediamine (1.08 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), H₂SO₄·SiO₂ (20 mg).

-

Procedure:

-

Add o-phenylenediamine and acetylacetone to a reaction vessel.

-

Introduce the H₂SO₄·SiO₂ catalyst to the mixture.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dissolve the reaction mixture in a suitable solvent (e.g., ethanol).

-

Filter the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.[3]

-

Protocol 2: Synthesis using SiO₂-Al₂O₃ Catalyst in Ethanol

This procedure employs a hydrothermally synthesized silica-alumina mixed oxide catalyst.[4][5]

-

Reagents: o-phenylenediamine (1 mmol), a chalcone derivative (in the general procedure, but acetylacetone can be substituted) (1 mmol), SiO₂-Al₂O₃ catalyst (0.1 g), ethanol.

-

Procedure:

-

A mixture of o-phenylenediamine (1 mmol), acetylacetone (1 mmol), and the SiO₂-Al₂O₃ catalyst (0.1 g) in ethanol is refluxed at 80°C with stirring.[4]

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is filtered to remove the catalyst.[4]

-

The solvent is evaporated, and the product is purified, often by recrystallization.

-

Comparison of Synthetic Methods

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| H₂SO₄·SiO₂ | Solvent-free | Room Temp. | Not specified | Not specified | [3] |

| SiO₂-Al₂O₃ | Ethanol | 80°C (Reflux) | Varies | Good yields reported | [4][5] |

| ZnCl₂ | Solvent-free | 80-85°C | 10-20 min | 92% (for a related structure) | [6] |

| H-MCM-22 | Acetonitrile | Room Temp. | 1-3 h | 87% (for a related structure) | [1] |

| Treated Natural Zeolite | Solvent-free | 50°C | 2 h | 73% (for a related structure) | [7] |

Physicochemical and Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Key Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂ | [3][8] |

| Molecular Weight | 172.23 g/mol | [8] |

| Appearance | Yellow solid | [9][10] |

| Melting Point | 124-125 °C | [10] |

| InChIKey | KSFDHSSNYJNHAN-UHFFFAOYSA-N | [8] |

Spectroscopic Data Summary

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.0-7.4 (m, 4H, Ar-H), 3.0 (s, 2H, CH₂), 2.3 (s, 6H, 2x CH₃) (Approximate values, may vary slightly) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 168.0 (C=N), 140.2 (Ar-C), 127.5 (Ar-CH), 124.8 (Ar-CH), 43.2 (CH₂), 27.6 (CH₃) | [3] |

| FT-IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretching, if tautomer exists), ~1640 (C=N stretching) | [6][9] |

| Mass Spec. | ES-MS: m/z value corresponding to [M+H]⁺ at 173.10733 | [8] |

Role as a Precursor in Organic Synthesis

The reactivity of this compound is centered around its imine bonds and the methylene group, making it a valuable precursor for constructing more elaborate heterocyclic systems.

1,3-Dipolar Cycloaddition Reactions

A key application is its participation in highly regio- and diastereoselective 1,3-dipolar cycloaddition reactions with nitrile oxides. This reaction leads to the synthesis of novel bis[1,2,4-oxadiazolo][4][11]benzodiazepine derivatives.[4][5]

Caption: Synthesis of bis-oxadiazolo-benzodiazepines via cycloaddition.

Experimental Protocol: 1,3-Dipolar Cycloaddition

-

Objective: To synthesize bis[1,2,4-oxadiazolo][4][11]benzodiazepine derivatives.

-

Reagents: this compound, an appropriate aromatic hydroximoyl chloride (nitrile oxide precursor), triethylamine, and a suitable solvent like chloroform or THF.

-

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent in a reaction flask.

-

Add the aromatic hydroximoyl chloride to the solution.

-

Slowly add triethylamine dropwise to the stirred solution at room temperature. The triethylamine acts as a base to generate the nitrile oxide in situ.

-

Continue stirring the reaction mixture for the time required for the reaction to complete (monitored by TLC).

-

After completion, filter the mixture to remove triethylammonium chloride precipitate.

-

Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography or recrystallization.

-

Applications in Medicinal Chemistry and Drug Development

While this compound itself is not a therapeutic agent, its core structure is fundamental to many compounds with significant biological activity.[1] The 1,5-benzodiazepine scaffold is a key component in analogues of atypical antipsychotic drugs like clozapine.[12][13] Researchers have synthesized and evaluated various 2-amino-4-aryl-3H-1,5-benzodiazepine analogues for potential neuroleptic activity.[12] Although these specific modifications led to a decrease in activity relative to clozapine, it highlights the role of the 1,5-benzodiazepine system as a foundational structure for exploring new therapeutic agents.[12]

Caption: Relationship of the core scaffold to drug development applications.

Conclusion

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its straightforward synthesis from o-phenylenediamine and acetylacetone, combined with the reactivity of its diazepine ring, provides chemists with a powerful tool for creating a diverse range of heterocyclic compounds. Its structural relationship to pharmacologically important scaffolds ensures its continued relevance in medicinal chemistry and drug discovery programs, offering a starting point for the design and synthesis of novel therapeutic agents.

References

- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1,4]diazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. journal.bcrec.id [journal.bcrec.id]

- 8. PubChemLite - this compound (C11H12N2) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of some 2-amino-4-aryl-3H-1,5-benzodiazepine analogues of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clozapine derived 2,3-dihydro-1H-1,4- and 1,5-benzodiazepines with D4 receptor selectivity: synthesis and biological te… [ouci.dntb.gov.ua]

Potential Pharmacological Applications of 1,5-Benzodiazepines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-benzodiazepine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] While the classical anxiolytic and anticonvulsant properties of benzodiazepines are well-established, derivatives of the 1,5-benzodiazepine core have emerged as promising candidates for a diverse range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory therapies. This technical guide provides an in-depth overview of the pharmacological potential of 1,5-benzodiazepines, focusing on their synthesis, mechanisms of action, and key experimental findings. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for their synthesis and biological evaluation are provided. Furthermore, key signaling pathways implicated in their anticancer and anti-inflammatory effects are visualized to facilitate a deeper understanding of their molecular mechanisms.

Introduction to 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of heterocyclic compounds characterized by a benzene ring fused to a seven-membered diazepine ring, with nitrogen atoms at positions 1 and 5. This structural motif has proven to be a versatile template for the development of novel therapeutic agents.[1] Unlike their 1,4-benzodiazepine counterparts, which primarily act on the central nervous system, many 1,5-benzodiazepine derivatives exhibit a wider array of biological activities with potentially different mechanisms of action. This has spurred significant research into synthesizing and evaluating novel 1,5-benzodiazepine analogs for various therapeutic targets.

Synthesis of 1,5-Benzodiazepine Derivatives

The synthesis of 1,5-benzodiazepines typically involves the condensation of o-phenylenediamines with various carbonyl compounds such as ketones or β-dicarbonyl compounds. A general synthetic scheme is presented below.

Experimental Protocol: General Synthesis of 2,3-dihydro-1H-1,5-benzodiazepines

This protocol describes a common method for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamine and a ketone.

Materials:

-

o-phenylenediamine

-

Substituted or unsubstituted ketone (e.g., acetone, acetophenone)

-

Catalyst (e.g., anhydrous stannous chloride, silica sulfuric acid)

-

Methanol or solvent-free conditions

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of o-phenylenediamine (1 mmol) in methanol (5 mL), add the ketone (2.1 mmol).

-

Add a catalytic amount of anhydrous stannous chloride (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature for the appropriate time (typically 40-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water to remove the catalyst and any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure 2,3-dihydro-1H-1,5-benzodiazepine derivative.[2]

-

Characterize the final product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Applications

1,5-Benzodiazepines have demonstrated a wide spectrum of pharmacological activities, which are summarized in the following sections.

Anticancer Activity

Numerous studies have highlighted the potential of 1,5-benzodiazepine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2c | Hep G-2 (Liver) | 3.29 ± 0.15 | [3] |

| Compound 2f | Hep G-2 (Liver) | 4.38 ± 0.11 | [3] |

| Compound 2j | Hep G-2 (Liver) | 4.77 ± 0.21 | [3] |

| Compound 2c | DU-145 (Prostate) | > 10 | [3] |

| Compound 2f | DU-145 (Prostate) | 20.12 ± 0.18 | [3] |

| Compound 2j | DU-145 (Prostate) | 15.42 ± 0.16 | [3] |

| Compound 3x | HeLa (Cervical) | 0.067 ± 0.002 | [4] |

| Compound 3x | HEPG2 (Liver) | 0.087 ± 0.003 | [4] |

| Compound 6m | MCF-7 (Breast) | Comparable to 5-Fluorouracil | [5] |

| Compound 3b | HCT-116 (Colon) | 8.2 ± 0.7 | [6] |

| Compound 3b | HepG2 (Liver) | 6.1 ± 0.5 | [6] |

| Compound 3b | MCF-7 (Breast) | 9.5 ± 0.8 | [6] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., Hep G-2, DU-145, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

1,5-Benzodiazepine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After 24 hours, treat the cells with various concentrations of the 1,5-benzodiazepine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Methotrexate).

-

Incubate the plates for another 48-72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3][7]

1,5-Benzodiazepines appear to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Mitochondrial Pathway of Apoptosis: Some 1,4-benzodiazepines have been shown to induce apoptosis by generating superoxide (O₂⁻) in mitochondria, which acts as an upstream signal to initiate the apoptotic cascade.[8] This leads to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death. While this has been demonstrated for 1,4-benzodiazepines, similar mechanisms may be relevant for certain 1,5-benzodiazepine derivatives.

Caption: Mitochondrial-mediated apoptosis induced by 1,5-benzodiazepines.

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is frequently observed in various cancers. Certain 1,5-benzodiazepine derivatives have been found to inhibit the JAK/STAT signaling pathway, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the JAK/STAT signaling pathway by 1,5-benzodiazepines.

Antimicrobial Activity

1,5-Benzodiazepine derivatives have shown promising activity against a range of bacterial and fungal pathogens.

| Compound ID | Bacillus subtilis | Proteus vulgaris | Klebsiella pneumoniae | Pseudomonas aeruginosa | Candida albicans | Reference |

| Compound E | 1.2 | 1.2 | 1.3 | 1.2 | 3.2 | [9] |

| Compound A | 1.6 | 3.0 | 1.5 | - | 3.6 | [9] |

| Compound C | 1.5 | 1.2 | 3.1 | - | 4.0 | [9] |

| Compound K | 1.4 | 3.4 | 3.7 | 6.0 | 4.4 | [9] |

| Compound 1v | - | - | - | 40 | - | [10] |

| Compound 1w | - | - | - | - | - | [10] |

| Compound 2g | - | - | - | - | Active at 30 mg |

The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Materials:

-

Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile Petri dishes

-

Sterile filter paper discs (6 mm in diameter)

-

1,5-Benzodiazepine derivatives (dissolved in DMSO)

-

Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

-

Incubator

Procedure:

-

Prepare the agar plates and allow them to solidify.

-

Inoculate the surface of the agar plates with a standardized suspension of the test microorganism to create a lawn.

-

Impregnate sterile filter paper discs with a known concentration of the 1,5-benzodiazepine derivative solution.

-

Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO control disc, onto the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[11]

Anti-inflammatory Activity

Several 1,5-benzodiazepine derivatives have been investigated for their anti-inflammatory properties.

| Compound | Dose (mg/kg) | Inhibition of Leukocyte Recruitment (%) | Reference |

| Compound A | 50 | Significant | [12] |

| Compound B | 50 | Significant | [12] |

| Compound C | 100 | Effective | [12] |

Note: The study by Fruscella et al. (2001) demonstrated a dose-dependent inhibition.

The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.[13][14][15][16]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% solution in sterile saline)

-

1,5-Benzodiazepine derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the 1,5-benzodiazepine derivative or the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[13][16]

The anti-inflammatory effects of some 1,5-benzodiazepine derivatives are associated with the inhibition of pro-inflammatory mediators. For instance, certain tricyclic 1,5-benzodiazepine derivatives have been shown to inhibit the production of interleukin-6 (IL-6) and prostaglandin E₂ (PGE₂).[12] The inhibition of these mediators can reduce leukocyte recruitment and vascular permeability at the site of inflammation.

Caption: Inhibition of pro-inflammatory mediators by 1,5-benzodiazepines.

Conclusion and Future Perspectives

The 1,5-benzodiazepine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a diverse range of pharmacological activities. The evidence presented in this technical guide underscores their potential in oncology, infectious diseases, and inflammatory disorders. Future research should focus on elucidating the precise molecular targets of these compounds to enable structure-based drug design and optimization of their potency and selectivity. Furthermore, comprehensive preclinical and clinical studies are warranted to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for patients. The versatility of the 1,5-benzodiazepine core, coupled with modern synthetic and screening methodologies, positions it as a key pharmacophore for the development of next-generation therapeutics.

References

- 1. isca.me [isca.me]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Assessment of elementary derivatives of 1,5-benzodiazepine as anticancer agents with synergy potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neuroquantology.com [neuroquantology.com]

- 8. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. saudijournals.com [saudijournals.com]

- 12. 1,5-Benzodiazepine tricyclic derivatives exerting anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandinE(2)production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Benzodiazepines using a Silica-Alumina Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,5-Benzodiazepines are a significant class of heterocyclic compounds possessing a wide range of pharmacological activities, including anticonvulsant, anti-anxiety, analgesic, sedative, anti-depressive, and anti-inflammatory properties.[1] Their derivatives are also crucial intermediates in the synthesis of fused-ring systems like triazolo-, oxadiazolo-, and furano-benzodiazepines.[1][2] The synthesis of these compounds often involves the condensation of an o-phenylenediamine with a ketone or chalcone. The use of solid acid catalysts, such as silica-alumina, has gained prominence due to their efficiency, reusability, and environmentally friendly nature.[1][3] This document provides detailed application notes and protocols for the synthesis of 1,5-benzodiazepines utilizing a mesoporous silica-alumina (SiO2-Al2O3) catalyst.

Data Presentation

Table 1: Optimization of Reaction Conditions for 1,5-Benzodiazepine Synthesis

| Entry | Solvent | Catalyst Amount (g) | Time (min) | Yield (%) |

| 1 | Dichloromethane | 0.1 | 60 | 50 |

| 2 | Acetonitrile | 0.1 | 60 | 65 |

| 3 | Methanol | 0.1 | 60 | 70 |

| 4 | Ethanol | 0.1 | 60 | 93 |

| 5 | Ethanol | 0.05 | 60 | 80 |

| 6 | Ethanol | 0.15 | 60 | 93 |

| 7 | Ethanol | 0.2 | 60 | 93 |

Reaction Conditions: Chalcone (1 mmol), o-phenylenediamine (1 mmol) at 80°C.[1]

Table 2: Synthesis of Various 2,4-Disubstituted 1,5-Benzodiazepine Derivatives

| Entry | R | R' | Time (min) | Yield (%) |

| 3a | H | H | 60 | 93 |

| 3b | 4-Cl | H | 65 | 90 |

| 3c | 4-Br | H | 65 | 88 |

| 3d | 4-F | H | 70 | 85 |

| 3e | 4-NO2 | H | 75 | 80 |

| 3f | H | 4-Cl | 65 | 92 |

| 3g | H | 4-Br | 65 | 90 |

| 3h | H | 4-OCH3 | 70 | 87 |

Reaction Conditions: Substituted Chalcone (1 mmol), o-phenylenediamine (1 mmol), SiO2-Al2O3 catalyst (0.1 g) in ethanol at 80°C.[1]

Table 3: Catalyst Reusability in the Synthesis of Compound 3a

| Cycle | Yield (%) |

| Fresh | 93 |

| 1st Reuse | 89 |

| 2nd Reuse | 87 |

| 3rd Reuse | 83 |

Reaction Conditions: Chalcone (1 mmol), o-phenylenediamine (1 mmol), SiO2-Al2O3 catalyst (0.1 g) in ethanol at 80°C.[1]

Experimental Protocols

1. Preparation of Mesoporous Silica-Alumina (SiO2-Al2O3) Catalyst

This protocol describes the hydrothermal synthesis of the mesoporous silica-alumina catalyst.[1]

-

Materials:

-

Sodium silicate (Na2SiO3)

-

Aluminum sulfate (Al2(SO4)3)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

-

Procedure:

-

Prepare a 1:1 aqueous solution of sodium hydroxide.

-

Dissolve sodium silicate and aluminum sulfate in deionized water.

-

Add the sodium hydroxide solution to the silicate and sulfate mixture to adjust the pH to 9-10.

-

Stir the resulting mixture at room temperature for 24 hours to form a precipitate.

-

Transfer the mixture to a high-pressure autoclave and treat it hydrothermally at 150°C for 5 hours with stirring at 400 rpm.

-

Cool the mixture to room temperature.

-

Filter the solid material and wash it thoroughly with deionized water.

-

Dry the obtained solid at 80°C for 6 hours.

-

Calcine the dried material at 500°C for 3 hours to yield the final SiO2-Al2O3 catalyst.

-

2. General Procedure for the Synthesis of 2,4-Disubstituted 1,5-Benzodiazepines

This protocol outlines the general method for the condensation of chalcones with o-phenylenediamine.[1]

-

Materials:

-

Substituted chalcone (1 mmol)

-

o-phenylenediamine (1 mmol)

-

SiO2-Al2O3 catalyst (0.1 g)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, combine the chalcone, o-phenylenediamine, and the silica-alumina catalyst in ethanol.

-

Reflux the reaction mixture with stirring at 80°C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture to separate the catalyst.

-

Wash the catalyst with ethanol.

-

The filtrate containing the product can be concentrated under reduced pressure. The product can be purified by recrystallization, typically from ethanol, without the need for column chromatography.[3]

-

3. Catalyst Recovery and Reuse

The silica-alumina catalyst can be easily recovered and reused for several reaction cycles.[1]

-

Procedure:

-

After the reaction, filter the catalyst from the hot reaction mixture.

-

Wash the recovered catalyst with ethanol to remove any adsorbed organic residues.

-

Dry the catalyst in an oven.

-

The reactivated catalyst can be used for subsequent reactions. A slight decrease in yield may be observed after several cycles.[1]

-

Visualizations

Caption: Proposed reaction mechanism for the silica-alumina catalyzed synthesis of 1,5-benzodiazepines.

Caption: Experimental workflow for the synthesis and isolation of 1,5-benzodiazepines.

Caption: Influence of silica-alumina catalyst properties on the synthesis of 1,5-benzodiazepines.

References

Application Note: Purification of 2,4-Dimethyl-3H-1,5-benzodiazepine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2,4-Dimethyl-3H-1,5-benzodiazepine using silica gel column chromatography. The described methodology is essential for obtaining a high-purity compound, a critical step in drug discovery and development for ensuring the accuracy of subsequent biological and pharmacological studies. This document outlines the necessary materials, equipment, and a step-by-step protocol for the successful isolation of the target compound.

Introduction

This compound is a member of the benzodiazepine class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Following the synthesis of this compound, effective purification is paramount to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of organic compounds. This protocol details the use of silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase for the efficient purification of this compound. The selection of this chromatographic system is based on the general principles of separating moderately polar compounds.

Data Presentation

The efficiency of the column chromatography purification can be evaluated by monitoring the fractions using Thin Layer Chromatography (TLC). The retention factor (R_f) is a key parameter for tracking the separation. For a closely related compound, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, an R_f of 0.4 was observed using a mobile phase of 10% ethyl acetate in hexane[1]. This information serves as a valuable starting point for the purification of this compound.

| Parameter | Value/Description | Reference |

| Stationary Phase | Silica Gel (60-120 mesh) | General Practice |

| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Inferred from[1] |

| Initial Mobile Phase | 95:5 (v/v) Hexane:Ethyl Acetate | Protocol Step |

| Elution Gradient | Increasing polarity to 80:20 (v/v) | Protocol Step |

| TLC Monitoring R_f | ~0.4 in 90:10 Hexane:Ethyl Acetate | Adapted from[1] |

| Expected Purity | >95% (post-purification) | Goal |

| Expected Yield | 70-85% (post-purification) | Goal |

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by column chromatography.

Materials and Equipment:

-

Crude this compound

-

Silica Gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Glass chromatography column

-

Separatory funnel or solvent reservoir

-

Fraction collector or collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC development chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial mobile phase (95:5 hexane:ethyl acetate).

-

Secure the chromatography column in a vertical position and add a small amount of the initial mobile phase.

-

Carefully pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

-

Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Carefully apply the sample solution to the top of the packed column.

-

-

Elution:

-

Begin the elution with the initial mobile phase (95:5 hexane:ethyl acetate).

-

Maintain a constant flow rate.

-

Collect fractions of a consistent volume (e.g., 10-20 mL).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 85:15, and finally 80:20 hexane:ethyl acetate) to elute the compound of interest.

-

-

Fraction Monitoring:

-

Monitor the collected fractions by TLC.

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 90:10 hexane:ethyl acetate).

-

Visualize the spots under a UV lamp (254 nm).

-

Fractions containing the pure product (identified by a single spot with the expected R_f value) should be combined.

-

-

Solvent Removal and Product Isolation:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator under reduced pressure.

-

The resulting solid or oil is the purified this compound.

-

Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

-

Mandatory Visualization

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols: Antimicrobial Activity Screening of 2,4-Dimethyl-3H-1,5-benzodiazepine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,5-Benzodiazepines as Antimicrobial Agents

Benzodiazepines are a class of heterocyclic compounds well-known for their diverse pharmacological activities.[1][2][3] Beyond their traditional use as central nervous system agents, derivatives of the 1,5-benzodiazepine scaffold have demonstrated promising antimicrobial properties against a range of pathogenic bacteria and fungi.[2][3] This has led to growing interest in their potential as a novel class of antimicrobial agents. The core structure of 1,5-benzodiazepine offers a versatile scaffold for chemical modifications, allowing for the synthesis of numerous derivatives with potentially enhanced antimicrobial efficacy.

Antimicrobial Activity of 1,5-Benzodiazepine Derivatives

While direct antimicrobial screening data for 2,4-Dimethyl-3H-1,5-benzodiazepine is limited in publicly accessible literature, a study by Kumar and Joshi (2008) details the synthesis and screening of a closely related compound, 4-[(2,4-Dimethyl-3H-1,5-benzodiazepin-3-yl)azo]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide .[4] This study reported that the synthesized 3H-1,5-benzodiazepine derivatives were screened for their antimicrobial, antifungal, and anthelmintic activities.[4]

To provide a broader context, the following table summarizes the antimicrobial activities of various other 1,5-benzodiazepine derivatives against several microbial strains.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2,3-Dihydro-1,5-benzodiazepine derivatives | Staphylococcus aureus (MRSA) | 125 - 4000 | [3] |

| Escherichia coli | 125 - 4000 | [3] | |

| Klebsiella pneumoniae | 125 - 4000 | [3] | |

| Bacillus subtilis | 125 - 4000 | [3] | |

| Streptococcus mutans | 125 - 4000 | [3] | |

| Pseudomonas aeruginosa | 125 - 4000 | [3] | |

| Salmonella typhi | 125 - 4000 | [3] | |

| Streptococcus pyogenes | 125 - 4000 | [3] | |

| Thiophene/Thiazole substituted 1,5-benzodiazepines | Cryptococcus neoformans | 2 - 6 | [2] |

| Escherichia coli | 40 | [2] | |

| Staphylococcus aureus | 40 | [2] | |

| Pyridine/Phenyl substituted 1,5-benzodiazepines | Cryptococcus neoformans | 30 - 35 | [5] |

| Cryptococcus neoformans (clinical isolate) | 31 - 36 | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for key experiments in antimicrobial activity screening are provided below.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods and is suitable for determining the MIC of 1,5-benzodiazepine derivatives against both bacteria and fungi.

Materials:

-

Test compound (e.g., this compound derivative)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures (bacterial or fungal)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microbial Inoculum:

-

Bacteria: Culture bacteria in appropriate broth overnight. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Fungi: Grow fungi on agar plates. Prepare a suspension of fungal spores or cells in sterile saline. Adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: Wells containing broth and inoculum but no test compound.

-

Sterility Control: Wells containing broth only.

-

Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.

-

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

-

Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 2: Agar Disc Diffusion Method

This method is a qualitative screening assay to determine the susceptibility of a microorganism to a test compound.

Materials:

-

Test compound

-

Sterile filter paper discs (6 mm diameter)

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Microbial cultures

-

Sterile swabs

-

Incubator

Procedure:

-

Preparation of Agar Plates: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes.

-

Inoculation:

-

Prepare a microbial inoculum as described in the broth microdilution protocol (adjusted to a 0.5 McFarland standard).

-

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

-

-

Application of Test Compound:

-